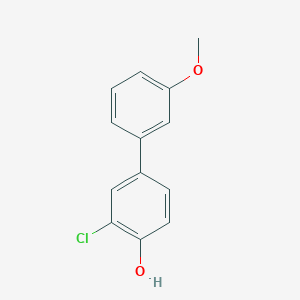
Tris(glycidoxypropyldimethylsiloxy)phenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(glycidoxypropyldimethylsiloxy)phenylsilane is an organosilane compound with the molecular formula C30H56O9Si4. It is known for its unique structure, which includes three glycidoxypropyl groups attached to a phenylsilane core. This compound is primarily used in various industrial and research applications due to its versatile chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tris(glycidoxypropyldimethylsiloxy)phenylsilane is synthesized through a multi-step process involving the reaction of phenyltrichlorosilane with glycidoxypropyltrimethoxysilane. The reaction typically occurs in the presence of a catalyst, such as a platinum-based compound, under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters to ensure high yield and purity. The process includes purification steps such as distillation and recrystallization to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Tris(glycidoxypropyldimethylsiloxy)phenylsilane undergoes various chemical reactions, including:
Epoxide Ring-Opening Reactions: The glycidoxy groups can undergo ring-opening reactions with nucleophiles, such as amines and alcohols.
Hydrolysis and Condensation: The compound can hydrolyze in the presence of water, leading to the formation of silanol groups, which can further condense to form siloxane bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in ring-opening reactions.
Catalysts: Platinum-based catalysts are often used in the synthesis process
Major Products Formed
Epoxide Ring-Opened Products: Depending on the nucleophile used, various ring-opened products can be formed.
Siloxane Networks: Hydrolysis and condensation reactions lead to the formation of siloxane networks, which are essential in creating durable coatings and adhesives
Aplicaciones Científicas De Investigación
Tris(glycidoxypropyldimethylsiloxy)phenylsilane has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of tris(glycidoxypropyldimethylsiloxy)phenylsilane involves the interaction of its glycidoxy groups with various substrates. The epoxide groups can react with nucleophiles, leading to the formation of covalent bonds. This reactivity is crucial for its role as a crosslinking agent and in surface modification .
Comparación Con Compuestos Similares
Similar Compounds
Glycidoxypropyltrimethoxysilane: Similar in structure but lacks the phenyl group, making it less hydrophobic.
Phenyltrimethoxysilane: Contains a phenyl group but lacks the glycidoxy groups, limiting its reactivity in certain applications.
Uniqueness
Tris(glycidoxypropyldimethylsiloxy)phenylsilane is unique due to its combination of glycidoxy and phenyl groups, providing both reactivity and hydrophobicity. This makes it highly versatile for various applications, from industrial coatings to biomedical research .
Propiedades
IUPAC Name |
bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-[3-(oxiran-2-ylmethoxy)propyl]-phenylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50O8Si3/c1-37(2,16-8-13-29-19-25-22-32-25)35-39(28-11-6-5-7-12-28,18-10-15-31-21-27-24-34-27)36-38(3,4)17-9-14-30-20-26-23-33-26/h5-7,11-12,25-27H,8-10,13-24H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNARBHBAKRUSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCOCC1CO1)O[Si](CCCOCC2CO2)(C3=CC=CC=C3)O[Si](C)(C)CCCOCC4CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50O8Si3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![11,12-Bis[N-methyl-1H-benzimidazolium-3-methylene]-9,10-dihydro-9,10-ethanoanthracene bis(trifluoromethanesulfonate)](/img/structure/B6356943.png)

